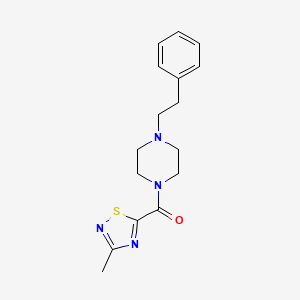

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various structural modifications on the thiadiazole nucleus . The thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing the 1,3,4-thiadiazole nucleus are available in the market .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve various structural modifications on the thiadiazole nucleus . The position of electron-donating groups did not significantly affect the potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and LC-MS .Scientific Research Applications

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Anticancer Agents

1,3,4-thiadiazole and its derivatives have been studied as potential anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Enzyme Inhibitors

The compound 5-amino-3-methyl-1,2,4-thiadiazole, which is structurally similar to “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone”, has been used as a component of medicinally important enzyme inhibitors .

Azo Dyes

5-amino-3-methyl-1,2,4-thiadiazole has also been used in the synthesis of azo dyes . Azo dyes are widely used in the textile industry for coloring fabrics.

Cephalosporin Antibiotics

5-amino-3-methyl-1,2,4-thiadiazole has been used as a component of cephalosporin antibiotics . Cephalosporins are a class of antibiotics that are widely used to treat a variety of bacterial infections.

Anti-Inflammatory Agents

1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects . These compounds have been found to inhibit paw edema, a common model of inflammation .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which (3-methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a part of, have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This interaction results in the inhibition of replication in both bacterial and cancer cells .

Biochemical Pathways

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication . The downstream effects of this disruption could include inhibited growth and proliferation of bacterial and cancer cells .

Result of Action

Based on the known effects of 1,3,4-thiadiazole derivatives, it can be inferred that the compound’s action results in the disruption of dna replication processes, leading to inhibited growth and proliferation of bacterial and cancer cells .

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , which suggests that the compound’s action could be influenced by the pH of its environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-13-17-15(22-18-13)16(21)20-11-9-19(10-12-20)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYIYVUECLKEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenethylpiperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449689.png)

![N-[(4-carbamoylphenyl)methyl]-5,6-dichloro-N-cyclopropylpyridine-3-carboxamide](/img/structure/B2449690.png)

![4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2449699.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2449702.png)

![4-[5-(2-Thienyl)-3-(trifluoromethyl)pyrazolyl]benzoic acid](/img/structure/B2449706.png)